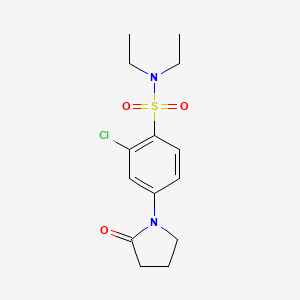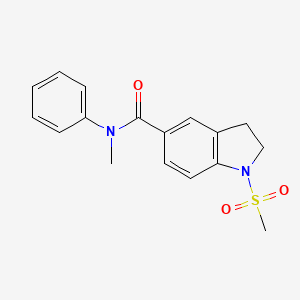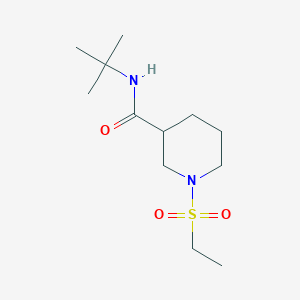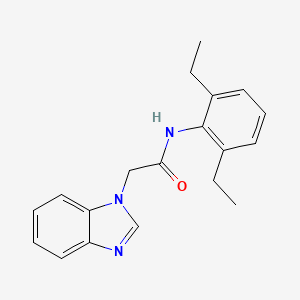![molecular formula C17H15ClN4O3 B4424581 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B4424581.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methoxyphenyl)urea
Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methoxyphenyl)urea, also known as CMX-2043, is a small molecule drug that has been developed for the treatment of various medical conditions. This compound has been shown to possess several therapeutic properties, including anti-inflammatory, anti-oxidant, and anti-fibrotic effects.
Mechanism of Action
The exact mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methoxyphenyl)urea is not fully understood. However, it has been shown to modulate several signaling pathways involved in inflammation and fibrosis. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. Additionally, this compound has been shown to inhibit the expression of transforming growth factor-beta (TGF-β), a cytokine that plays a key role in fibrosis.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to play a key role in inflammation and fibrosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methoxyphenyl)urea is its broad-spectrum therapeutic properties. It possesses anti-inflammatory, anti-oxidant, and anti-fibrotic effects, which make it a potential candidate for the treatment of various medical conditions. Additionally, this compound has been shown to have a good safety profile in preclinical studies.
However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Future Directions
There are several future directions for the development and application of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methoxyphenyl)urea. One potential direction is the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound in various medical conditions.
Another potential direction is the development of this compound as a combination therapy with other drugs. This compound has been shown to possess synergistic effects with other drugs such as methotrexate in the treatment of rheumatoid arthritis.
Conclusion
In conclusion, this compound is a small molecule drug that possesses several therapeutic properties, including anti-inflammatory, anti-oxidant, and anti-fibrotic effects. It has been extensively studied for its potential therapeutic applications in various medical conditions. However, further studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its potential as a combination therapy with other drugs.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Additionally, this compound has been shown to possess anti-fibrotic properties, which make it a potential candidate for the treatment of fibrotic diseases such as pulmonary fibrosis, liver cirrhosis, and renal fibrosis.
properties
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3/c1-24-14-5-3-2-4-13(14)20-17(23)19-10-15-21-16(22-25-15)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGPSPIAVBWNHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-(3-hydroxyphenyl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4424507.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4424516.png)
![(3-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B4424524.png)
![3-(4-chlorophenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4424529.png)


![2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide](/img/structure/B4424585.png)


![1-methyl-4-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperazine](/img/structure/B4424597.png)
![N-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4424601.png)
![1-{7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4424608.png)